molecular formula C24H27NO4 B2940440 3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903184-69-0

3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2940440
CAS No.: 903184-69-0
M. Wt: 393.483
InChI Key: RYCOEJKJCCLPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a piperidin-1-yl ethoxy side chain, and a chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves a multi-step process. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenyl group and the piperidin-1-yl ethoxy side chain. The key steps include:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Piperidin-1-yl Ethoxy Side Chain: This is typically done through nucleophilic substitution reactions using piperidine and ethoxy derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy and piperidin-1-yl ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized chromen-4-one derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For instance, it may inhibit estrogen receptors or other oncogenic proteins, leading to the suppression of tumor growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the piperidin-1-yl ethoxy side chain, in particular, enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-17-22(28-15-14-25-12-4-3-5-13-25)11-10-20-23(26)21(16-29-24(17)20)18-6-8-19(27-2)9-7-18/h6-11,16H,3-5,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCOEJKJCCLPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.